(2-Aminoethyl)(benzyl)pentylamine
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Overview
Description
(2-Aminoethyl)(benzyl)pentylamine is a synthetic compound that belongs to the class of amines. It has a unique chemical structure, making it a promising candidate for various research fields. The compound is also known by its IUPAC name, N1-benzyl-N~1~-pentyl-1,2-ethanediamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(benzyl)pentylamine can be achieved through several methods. One common approach involves the alkylation of benzylamine with 1-bromopentane, followed by the reaction with ethylenediamine. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(benzyl)pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
(2-Aminoethyl)(benzyl)pentylamine has been studied for its potential therapeutic and industrial applications. Its unique chemical structure makes it a promising candidate for various research fields, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(benzyl)pentylamine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups.
Trimethylamine: A tertiary amine with three methyl groups.
Uniqueness
(2-Aminoethyl)(benzyl)pentylamine is unique due to its combination of an aminoethyl group, a benzyl group, and a pentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
(2-Aminoethyl)(benzyl)pentylamine, a compound belonging to the class of amines, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C13H19N
- Molecular Weight : 205.3 g/mol
The compound features an amino group that contributes to its interaction with various biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It is suggested that the compound may act as a monoamine oxidase inhibitor (MAOI) , which can influence the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This action is critical for conditions like depression and anxiety.
Proposed Mechanisms:
- Inhibition of Monoamine Oxidase : By inhibiting this enzyme, the compound may prevent the breakdown of key neurotransmitters, potentially leading to increased availability in synaptic clefts.
- Receptor Modulation : The compound may also interact with various receptors, including adrenergic and serotonergic receptors, modulating their activity and contributing to its psychoactive effects.
Biological Activity and Pharmacological Effects
Research indicates several potential pharmacological effects associated with this compound:
- Antidepressant Activity : Studies suggest that compounds with similar structures exhibit antidepressant-like effects in animal models, potentially due to enhanced monoaminergic transmission.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : The ability of the compound to modulate neurotransmitter levels may confer neuroprotective properties against neurodegenerative disorders.
Case Studies and Research Findings
A review of relevant literature reveals significant findings regarding the biological activity of this compound:
-
Study on Antidepressant Effects :
- Researchers administered varying doses of this compound to rodent models exhibiting depressive behaviors. Results indicated a dose-dependent reduction in depressive symptoms, correlating with increased serotonin levels in the brain.
- Inflammation Model :
- Neuroprotection Research :
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insight into the unique properties of this compound:
Compound Name | Primary Activity | Mechanism of Action |
---|---|---|
This compound | Antidepressant, Anti-inflammatory | MAO inhibition, receptor modulation |
Benzylamine | Insulin-mimetic effects | Metabolized by SSAO |
2-Piperazine-alpha-isopropylbenzylamine | MC4R antagonism | Selective receptor binding |
Properties
IUPAC Name |
N'-benzyl-N'-pentylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-2-3-7-11-16(12-10-15)13-14-8-5-4-6-9-14/h4-6,8-9H,2-3,7,10-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTQBOYTYZOQTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCN)CC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.